molecular formula C16H13N3O4S B2467633 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide CAS No. 313404-30-7

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Cat. No.: B2467633
CAS No.: 313404-30-7
M. Wt: 343.36
InChI Key: NPVSQGOGJUIVNH-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 4-methoxy-1,3-benzothiazole, followed by the introduction of the benzamide group through an amide coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and nitro groups in specific positions on the benzothiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-4-3-5-10(6-9)15(20)18-16-17-14-12(23-2)7-11(19(21)22)8-13(14)24-16/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVSQGOGJUIVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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